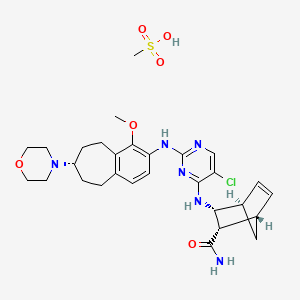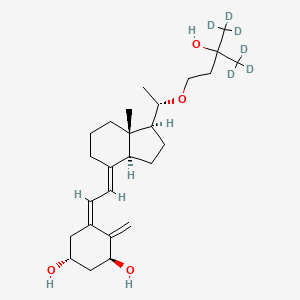
ISO-Fludelone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iso-Fludelone is the third-generation epothilone B analogue with potential anti-mitotic and antineoplastic activites. This compound binds to tubulin and induces microtubule polymerization and stabilizes microtubules against depolymerization, which may result in the inhibition of cell division, the induction of G2/M arrest, and apoptosis. Compared to other generations of epothilones, this compound exhibits increased stability, water solubility, potency, duration of action, tumor penetration as well as reduced toxicity. In addition, this agent is a not a substrate of the P-glycoprotein (P-gp), a multidrug resistance pump often overexpressed in cancer cells. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Wissenschaftliche Forschungsanwendungen
Quantitative Analysis in Human Plasma : ISO-Fludelone has been the subject of pharmacokinetic studies. Christner et al. (2014) developed an LC-MS/MS assay for its quantitation in human plasma. This method is crucial for determining the drug's concentration in clinical samples during trials (Christner et al., 2014).
Mechanism of Action and Properties : this compound binds to tubulin, inducing microtubule polymerization and stabilization, thus inhibiting cell division and inducing apoptosis. Its increased stability, water solubility, potency, duration of action, tumor penetration, and reduced toxicity compared to other epothilones make it significant in cancer research (Definitions, 2020).
Therapeutic Applications in Cancer : Chou et al. (2011) demonstrated the effectiveness of this compound against various human xenograft tumors in mice, showing its potential as a powerful cancer therapeutic agent. Its ability to penetrate and accumulate in tumor tissue and its efficacy in complete tumor remission make it a promising compound in cancer treatment (Chou et al., 2011).
Comparison with Other Epothilones : A study by Chou et al. (2008) compared this compound with other epothilone congeners, noting its superior properties such as biological stability, solubility in water, and potency against human cancer cell lines. This research underscores the potential of this compound as a leading candidate for cancer therapy (Chou et al., 2008).
Preclinical Antitumor Properties : Cho et al. (2005) highlighted the development of second-generation epothilone derivatives, including Fludelone, which have impressive antitumor properties. This research emphasizes the role of natural product-based research combined with chemical synthesis in drug discovery (Cho et al., 2005).
Efficacy in Xenograft Tumors : Another study by Chou et al. (2008) highlighted the efficacy of this compound against xenograft tumors, emphasizing its potent microtubule-stabilization activity and therapeutic efficacy in various tumor models (Chou et al., 2008).
Synergistic Combinations in Cancer Therapy : Zhang et al. (2016) explored the combination of Fludelone with other agents, illustrating the potential for synergistic effects in cancer therapy (Zhang et al., 2016).
Investigation in Myeloma Models : A study by Wu et al. (2005) investigated the effects of synthetic epothilone analogs like Fludelone in myeloma models, demonstrating its significant inhibition of cell proliferation and apoptosis induction in cancer cells (Wu et al., 2005).
Synthesis Techniques : Harrison et al. (2012) developed an efficient synthesis method for the C1-C9 fragment of Fludelone, contributing to the drug's development and research (Harrison et al., 2012).
Eigenschaften
Molekularformel |
C27H36F3NO6 |
|---|---|
Molekulargewicht |
527.57305 |
IUPAC-Name |
(4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione |
InChI |
InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1 |
SMILES |
CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C |
Aussehen |
Solid powder |
Synonyme |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



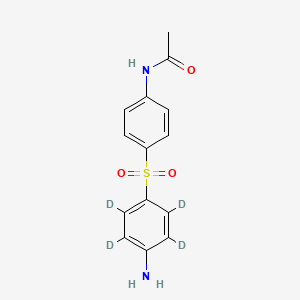

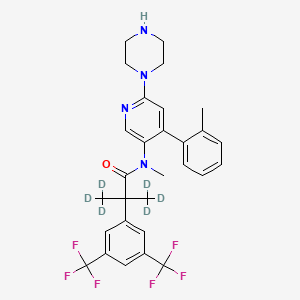

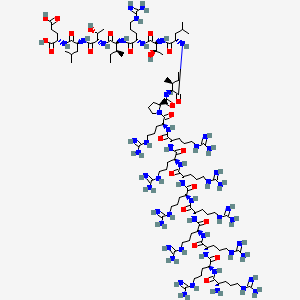
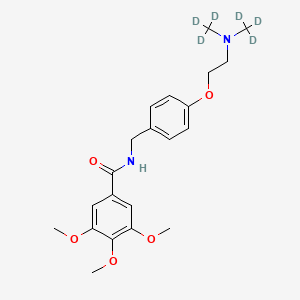
![2-[(E)-N-hydroxy-C-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)carbonimidoyl]-1H-indole-5-carboxylic acid](/img/structure/B1150037.png)
